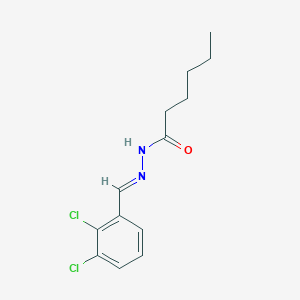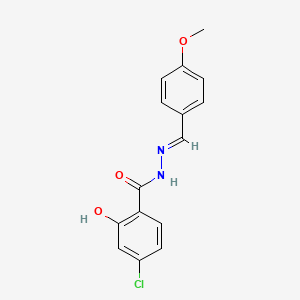![molecular formula C15H22N2O2 B3847745 N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide
Übersicht
Beschreibung
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide, also known as HEH, is a synthetic compound that has gained significant attention in scientific research for its potential pharmacological properties. HEH belongs to the class of hydrazones, which are compounds that contain a functional group with a nitrogen-nitrogen double bond.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has been shown to possess various pharmacological properties, such as anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
Wirkmechanismus
The mechanism of action of N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as prostaglandins and cytokines. This compound also appears to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide in lab experiments include its low toxicity and high solubility in water and organic solvents. However, the limitations of using this compound include its instability in acidic and basic conditions, which can lead to the formation of impurities and decomposition products.
Zukünftige Richtungen
The future directions for the research on N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide include investigating its potential use in the treatment of other diseases, such as epilepsy and multiple sclerosis. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is an area of interest. The elucidation of the mechanism of action of this compound and its molecular targets is also an important direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising pharmacological properties in scientific research. This compound has been investigated for its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective activities, as well as its potential use in cancer treatment. The synthesis of this compound involves the condensation of 4-methoxybenzaldehyde with hexanohydrazide in the presence of a suitable catalyst. This compound has advantages and limitations for lab experiments, and future directions for research include investigating its potential use in the treatment of other diseases and the development of new derivatives with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-7-15(18)17-16-12(2)13-8-10-14(19-3)11-9-13/h8-11H,4-7H2,1-3H3,(H,17,18)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYYKHEUDFBAR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,4-dichloro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3847730.png)

![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![2-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B3847749.png)
